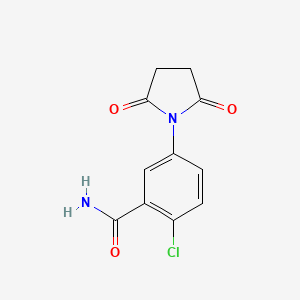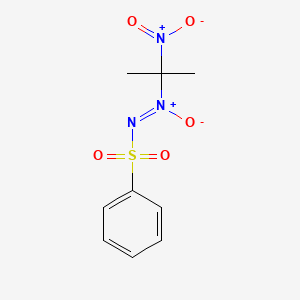
2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)benzamide is a chemical compound that has been studied extensively in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is also known as CP-122,288 and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)benzamide in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, this compound is relatively easy to synthesize and purify. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)benzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more effective therapeutic agents based on this compound. Additionally, further studies are needed to evaluate its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease. Finally, research is needed to optimize the synthesis and purification of this compound for use in lab experiments and potential clinical applications.
Métodos De Síntesis
The synthesis of 2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine-2,5-dione in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-chloro-5-(2,5-dioxo-1-pyrrolidinyl)benzamide has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been found to have anti-tumor activity in vitro and in vivo, as well as anti-inflammatory effects in animal models. Additionally, this compound has shown potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-chloro-5-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-2-1-6(5-7(8)11(13)17)14-9(15)3-4-10(14)16/h1-2,5H,3-4H2,(H2,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRUBGRMOYANGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3-chloro-4-fluorophenyl)amino]methyl}-5-methoxyphenol](/img/structure/B5767534.png)

![5-(4-bromophenyl)-1,3-dimethyl-1,7,8,10-tetrahydro-2H-pyrimido[4',5':3,4]pyrrolo[2,1-c][1,4]oxazine-2,4(3H)-dione](/img/structure/B5767547.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitrophenyl)acetamide](/img/structure/B5767550.png)


![N-cycloheptyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5767576.png)
![2-[(2-fluorobenzyl)oxy]-N-(6-methyl-2-pyridinyl)benzamide](/img/structure/B5767577.png)



![2-(4-{2-[(3,4-dimethylphenoxy)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5767610.png)
![5-[(4-nitrobenzylidene)amino]-2,4-pyrimidinediol](/img/structure/B5767624.png)
